6-Methyl-1-heptanol

Description

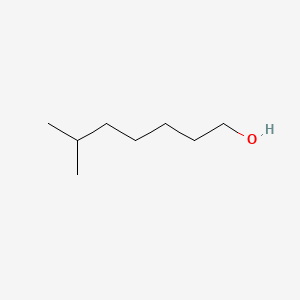

Structure

3D Structure

Properties

IUPAC Name |

6-methylheptan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O/c1-8(2)6-4-3-5-7-9/h8-9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWDBEAQIHAEVLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O, Array | |

| Record name | ISOOCTYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8756 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOOCTYL ALCOHOL (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0497 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50872375 | |

| Record name | 6-Methyl-1-heptanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50872375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isooctyl alcohol appears as a clear colorless liquid with a faint pleasant odor. Flash point 180 °F. Less dense than water and insoluble in water. Vapors are heavier than air. Used as a solvent, in the making of cutting and lubricating oils, in hydraulic fluids, and in the production of other chemicals., Liquid, Clear, colorless liquid; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Clear, colorless liquid with a faint, pleasant odor., Clear, colorless liquid. | |

| Record name | ISOOCTYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8756 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isooctanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C7-9-iso-, C8-rich | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isooctyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/530 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOOCTYL ALCOHOL (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0497 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOOCTYL ALCOHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/332 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isooctyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0354.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

367 °F at 760 mmHg (USCG, 1999), 188 °C; 95.8 °C at 20 atm, 83-91 °C, 367 °F | |

| Record name | ISOOCTYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8756 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOOCTYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6486 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOOCTYL ALCOHOL (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0497 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOOCTYL ALCOHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/332 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isooctyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0354.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

180 °F (USCG, 1999), 82 °C, 180 °F (82 °C) (Open cup), 82 °C o.c., 180 °F (open-cup), (oc) 180 °F | |

| Record name | ISOOCTYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8756 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isooctyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/530 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOOCTYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6486 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOOCTYL ALCOHOL (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0497 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOOCTYL ALCOHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/332 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isooctyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0354.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble (NIOSH, 2023), Soluble in ethanol, ether, In water, 640 mg/L at 25 °C, Solubility in water: none, Insoluble | |

| Record name | ISOOCTYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8756 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOOCTYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6486 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOOCTYL ALCOHOL (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0497 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Isooctyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0354.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.832 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8176 at 25 °C, Bulk density = 6.95 lb/gal, Relative density (water = 1): 0.83, 0.832, 0.83 | |

| Record name | ISOOCTYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8756 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOOCTYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6486 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOOCTYL ALCOHOL (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0497 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOOCTYL ALCOHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/332 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isooctyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0354.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

Relative vapor density (air = 1): 4.5 | |

| Record name | ISOOCTYL ALCOHOL (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0497 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1.03 mmHg (USCG, 1999), 0.34 [mmHg], 0.344 mm Hg at 25 °C /extrapolated using the Antoine equation/, Vapor pressure, Pa at 20 °C: 50, 0.4 mmHg | |

| Record name | ISOOCTYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8756 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isooctyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/530 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOOCTYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6486 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOOCTYL ALCOHOL (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0497 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOOCTYL ALCOHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/332 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isooctyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0354.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Clear, colorless liquid. | |

CAS No. |

26952-21-6, 1653-40-3, 40742-11-8, 68526-83-0, 68551-09-7 | |

| Record name | ISOOCTYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8756 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 6-Methylheptan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001653403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Titanium(4+) 6-methylheptan-1-olate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040742118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alcohols, C7-9-iso-, C8-rich | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068526830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alcohols, C7-9-branched | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068551097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isooctanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C7-9-iso-, C8-rich | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C7-9-branched | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Methyl-1-heptanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50872375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alcohols, C7-9-iso-, C8-rich | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.737 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Titanium(4+) 6-methylheptan-1-olate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.039 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Alcohols, C7-9-branched | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.854 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isooctan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.743 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-Methylheptan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-METHYLHEPTAN-1-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IJF7D6C38T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISOOCTYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6486 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOOCTYL ALCOHOL (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0497 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOOCTYL ALCOHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/332 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isooctyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/NS757E20.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

less than 212 °F (USCG, 1999), -106 °C, <212 °F, <-105 °F | |

| Record name | ISOOCTYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8756 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOOCTYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6486 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOOCTYL ALCOHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/332 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isooctyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0354.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Methyl-1-heptanol: Properties, Synthesis, and Applications for the Research Professional

This guide provides a comprehensive technical overview of 6-methyl-1-heptanol, tailored for researchers, scientists, and professionals in the field of drug development. Moving beyond a simple data sheet, this document delves into the nuanced physical and chemical properties of this branched-chain primary alcohol, offers detailed experimental protocols for its synthesis and analysis, and explores its relevance in modern chemical and pharmaceutical research.

Introduction and Molecular Characteristics

This compound, a C8 aliphatic alcohol, is a clear, colorless liquid with a mild, characteristic odor.[1] Its branched structure, with a methyl group at the 6-position, imparts distinct physical and chemical properties compared to its linear isomer, 1-octanol. This structural nuance influences its solvency, reactivity, and potential biological interactions, making it a molecule of interest in various scientific domains.

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical properties of this compound are summarized in the table below. These properties are crucial for its handling, application as a solvent, and in the design of reaction conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₈O | [2] |

| Molecular Weight | 130.23 g/mol | [2] |

| Appearance | Clear, colorless liquid | [1] |

| Odor | Mild, faint, pleasant | [1] |

| Boiling Point | 187-189 °C at 760 mmHg | [3] |

| Melting Point | -106 °C | [3] |

| Density | 0.8175 g/cm³ at 25 °C | [3] |

| Refractive Index | 1.4255 at 25 °C | [3] |

| Solubility in Water | 640 mg/L at 25 °C | [2] |

| Solubility in Organic Solvents | Soluble in ethanol and ether | [2] |

| Flash Point | 82 °C (180 °F) (open cup) | [4] |

| Vapor Pressure | 0.284 mmHg at 25 °C (estimated) | [5] |

| logP (Octanol/Water) | 2.721 (estimated) | [5] |

Solubility Profile

Due to its hydroxyl group, this compound exhibits some polarity, allowing for miscibility with other alcohols. However, the dominant eight-carbon aliphatic chain renders it largely nonpolar, resulting in limited solubility in water but good solubility in a range of organic solvents.[6][7]

| Solvent | Solubility |

| Water | Sparingly soluble |

| Ethanol | Miscible |

| Methanol | Miscible |

| Diethyl Ether | Miscible |

| Acetone | Soluble |

| Chloroform | Soluble |

| Toluene | Soluble |

| Hexane | Soluble |

Note: This table is a qualitative guide based on the properties of similar C8 alcohols.

Spectroscopic and Analytical Characterization

Accurate characterization of this compound is essential for its use in research and development. This section details its key spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR (CDCl₃, 400 MHz) Chemical Shifts:

-

δ 3.64 (t, 2H, -CH₂OH): The triplet for the methylene protons adjacent to the hydroxyl group.

-

δ 1.55 (m, 3H, -CH(CH₃)₂ and -CH₂CH₂OH): A multiplet arising from the methine proton at the 6-position and the methylene protons beta to the hydroxyl group.

-

δ 1.1-1.4 (m, 6H, -(CH₂)₃-): A complex multiplet for the central methylene protons.

-

δ 0.86 (d, 6H, -CH(CH₃)₂): A doublet for the two equivalent methyl groups at the 6-position.

-

δ ~1.0-2.0 (br s, 1H, -OH): A broad singlet for the hydroxyl proton, which is exchangeable and its position can vary.

Expected ¹³C NMR (CDCl₃, 101 MHz) Chemical Shifts:

-

δ ~63.0 (-CH₂OH)

-

δ ~39.0 (-CH(CH₃)₂)

-

δ ~33.0 (-CH₂CH₂OH)

-

δ ~29.0, ~26.0, ~24.0 (-(CH₂)₃-)

-

δ ~22.7 (-CH(CH₃)₂)

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorptions for an aliphatic alcohol.[8][9]

-

~3330 cm⁻¹ (broad): O-H stretching vibration, indicative of the hydroxyl group.

-

~2955, 2925, 2870 cm⁻¹: C-H stretching vibrations of the alkyl chain.

-

~1465 cm⁻¹: C-H bending vibrations.

-

~1058 cm⁻¹: C-O stretching vibration.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound results in characteristic fragmentation patterns.[10][11] The molecular ion peak (M⁺) at m/z 130 may be weak or absent.[12]

Key Fragmentation Pathways:

-

Alpha-cleavage: Loss of an alkyl radical from the carbon bearing the hydroxyl group.

-

Dehydration: Loss of a water molecule (M-18), leading to a peak at m/z 112.[13]

-

Loss of C₄H₉ radical: Cleavage at the branched point, resulting in a fragment at m/z 73.

-

Prominent peaks: Expect significant peaks at m/z 43 (isopropyl cation) and 57 (butyl cation).

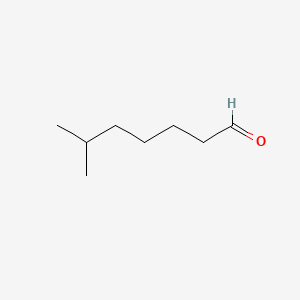

Chemical Properties and Reactivity

As a primary alcohol, this compound undergoes reactions typical of this functional group. The hydroxyl group is the most reactive site.[14]

Caption: Key reactions of this compound.

-

Esterification: Reacts with carboxylic acids or their derivatives in the presence of an acid catalyst to form esters.[15]

-

Oxidation: Can be oxidized to the corresponding aldehyde, 6-methylheptanal, using mild oxidizing agents like pyridinium chlorochromate (PCC). Stronger oxidizing agents will yield 6-methylheptanoic acid.

-

Dehydration: Undergoes acid-catalyzed dehydration at high temperatures to yield 6-methyl-1-heptene.[16]

-

Conversion to Alkyl Halides: The hydroxyl group can be substituted by a halogen using reagents such as HBr or SOCl₂ to form the corresponding alkyl halide.[15][17]

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol describes the synthesis of this compound from isobutyl bromide and 4-bromo-1-butanol, adapted from established Grignard synthesis procedures.[18][19][20]

Materials:

-

Magnesium turnings

-

Isobutyl bromide

-

4-bromo-1-butanol

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Iodine crystal (for initiation)

Procedure:

-

Grignard Reagent Formation:

-

Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Add magnesium turnings (1.2 eq.) and a small crystal of iodine to the flask.

-

Add a small amount of anhydrous diethyl ether to cover the magnesium.

-

Add a small portion of isobutyl bromide (1.2 eq.) dissolved in anhydrous diethyl ether to initiate the reaction.

-

Once the reaction starts, add the remaining isobutyl bromide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux for an additional 30 minutes.

-

-

Reaction with 4-bromo-1-butanol:

-

Cool the Grignard reagent solution in an ice bath.

-

Add a solution of 4-bromo-1-butanol (1.0 eq.) in anhydrous diethyl ether dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation.

-

Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the analysis of this compound purity.[21][22]

Instrumentation and Conditions:

-

GC-MS System: A standard gas chromatograph coupled to a mass spectrometer.

-

Column: A nonpolar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injection Mode: Split injection.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 220 °C.

-

Hold at 220 °C for 5 minutes.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-350.

-

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., dichloromethane or hexane).

-

Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC.

-

Data Analysis: Identify the peak corresponding to this compound based on its retention time and mass spectrum. Integrate the peak area to determine the purity relative to any detected impurities.

Applications in Research and Development

While this compound is commonly used as a fragrance and flavoring agent, its properties as a branched-chain alcohol also make it relevant to the pharmaceutical sciences.[3][23]

Role in Drug Delivery Systems

Branched-chain fatty alcohols are being investigated as components of prodrug nanoassemblies.[14] The steric hindrance provided by the branched structure can influence the self-assembly properties of prodrugs, potentially leading to improved safety and pharmacokinetic profiles compared to their straight-chain counterparts.[14] Although not specifically studied with this compound, this research highlights a promising avenue for the application of such alcohols in advanced drug delivery.

Precursor in Synthesis

As a primary alcohol, this compound can serve as a versatile starting material for the synthesis of a variety of organic molecules, including esters, aldehydes, and carboxylic acids, which may have applications as pharmaceutical intermediates.

Safety, Handling, and Disposal

This compound is a combustible liquid and should be handled with appropriate safety precautions.

-

Handling: Wear protective gloves, safety glasses, and a lab coat. Work in a well-ventilated area and avoid sources of ignition.[2]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat and incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a branched-chain primary alcohol with a unique set of physicochemical properties that make it a valuable compound in various chemical and research settings. This guide has provided a detailed overview of its characteristics, spectroscopic data, chemical reactivity, and methods for its synthesis and analysis. For researchers and drug development professionals, understanding these fundamental aspects is key to unlocking the potential of this and similar molecules in the design of new materials and therapeutic systems.

References

- Smolecule. (2023, August 15). Buy this compound | 26952-21-6. Retrieved from a relevant chemical supplier website.

-

Agilent Technologies, Inc. (2011, June 30). Analysis of Aliphatic Alcohols by Ligand-Exchange Chromatography. Retrieved from [Link]

- Leffingwell & Associates. (n.d.). This compound (CAS 1653-40-3): Odor profile, Properties, & IFRA compliance.

-

SpectraBase. (n.d.). This compound - Optional[13C NMR] - Spectrum. Retrieved from [Link]

- Wang, Y., et al. (2022). The effect of lengths of branched-chain fatty alcohols on the efficacy and safety of docetaxel-prodrug nanoassemblies. Acta Pharmaceutica Sinica B, 12(6), 2855-2867.

-

The Good Scents Company. (n.d.). This compound, 1653-40-3. Retrieved from [Link]

-

NIST. (n.d.). 1-Heptanol, 6-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

- ChemicalBook. (n.d.). 6-METHYL-3-HEPTANOL(18720-66-6) 1H NMR spectrum.

-

SpectraBase. (n.d.). This compound - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

- The Good Scents Company. (n.d.). This compound, 1653-40-3.

-

NIST. (n.d.). 1-Heptanol, 6-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 1-Heptanol, 6-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

- ATB (Automated Topology Builder). (n.d.). This compound | C8H18O | MD Topology | NMR | X-Ray.

-

Master Organic Chemistry. (2013, March 28). Hydroboration Oxidation of Alkenes. Retrieved from [Link]

-

PubChem. (n.d.). Isooctan-1-ol. Retrieved from [Link]

- Elsevier. (n.d.). Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. Results in Chemistry, 6, 101279.

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- ChemicalBook. (n.d.). 6-Methylheptanol | 1653-40-3.

- BenchChem. (n.d.). Application Note: Quantification of 3-Methyl-1-heptanol in Various Samples by Gas Chromatography-Mass Spectrometry (GC-MS). Retrieved from a chemical supplier's technical resources.

- Organic Chemistry Tutor. (2021, May 25). Alcohol Reactions - HBr, PBr3, SOCl2 [Video]. YouTube.

-

OpenStax. (2023, September 20). 17.6 Reactions of Alcohols. In Organic Chemistry. Retrieved from [Link]

-

Master Organic Chemistry. (2015, April 16). Elimination Reactions of Alcohols. Retrieved from [Link]

- meriSTEM. (2020, October 11). Alcohols: solubility and solvent polarity | Organic molecules [Video]. YouTube.

- BenchChem. (n.d.). This compound |RUO.

-

Chemistry LibreTexts. (2019, June 5). 4.4 Solubility. Retrieved from [Link]

- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzyl alcohol.

- BenchChem. (n.d.). Improving yield and purity in 3-Methyl-1-heptanol synthesis. Retrieved from a chemical supplier's technical resources.

-

PubMed. (n.d.). Branched-chain higher alcohols. Retrieved from [Link]

- MDPI. (n.d.).

- ChemView. (n.d.). C6-24 Alcohols Category Report: Ecotoxicity.

-

Chemistry LibreTexts. (2022, July 3). 6.2: Fragmentation. Retrieved from [Link]

- University of California, Davis. (2020, August 9). Common Organic Solvents: Table of Properties. Retrieved from a university chemistry department website.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 1-Heptanol in Modern Fragrance Formulation. Retrieved from a chemical supplier's blog or resource center.

-

PubMed Central. (n.d.). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Retrieved from [Link]

- Ponder, J. (n.d.). The Synthesis of 4-Methyl-3-heptanol and 4-Methyl-3-heptanone.

- Google Patents. (n.d.). US6022531A - Use of 2,5,6-trimethyl-2-heptanol in perfumery and as flavoring ingredient.

- BenchChem. (n.d.). Grignard synthesis of 3-Methyl-1-heptanol from bromoalkanes. Retrieved from a chemical supplier's technical resources.

- BenchChem. (n.d.). A Comparative Guide to HPLC and NMR Analysis for Purity Validation of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose. Retrieved from a chemical supplier's technical resources.

-

Drugs.com. (2025, August 16). Branched-Chain Amino Acids Uses, Benefits & Side Effects. Retrieved from [Link]

-

PubMed. (2025, March 1). Analysis of aliphatic and phenolic compounds present in industrial black liquors using HPLC-DAD and IC-MS/MS methods. Retrieved from [Link]

- BenchChem. (n.d.). Historical literature review of 3-Methyl-1-heptanol research. Retrieved from a chemical supplier's technical resources.

-

PubMed. (n.d.). Fragrance material review on 2,6-dimethyl-4-heptanol. Retrieved from [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. rsc.org [rsc.org]

- 3. www1.chem.umn.edu [www1.chem.umn.edu]

- 4. shodex.com [shodex.com]

- 5. 6-METHYL-2-HEPTANOL(4730-22-7) 1H NMR spectrum [chemicalbook.com]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 1-Heptanol, 6-methyl- [webbook.nist.gov]

- 9. 1-Heptanol, 6-methyl- [webbook.nist.gov]

- 10. 1-Heptanol, 6-methyl- [webbook.nist.gov]

- 11. spectrabase.com [spectrabase.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. organicchemistrydata.org [organicchemistrydata.org]

- 14. The effect of lengths of branched-chain fatty alcohols on the efficacy and safety of docetaxel-prodrug nanoassemblies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. redalyc.org [redalyc.org]

- 16. Untitled Document [ursula.chem.yale.edu]

- 17. researchgate.net [researchgate.net]

- 18. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]

- 19. dasher.wustl.edu [dasher.wustl.edu]

- 20. benchchem.com [benchchem.com]

- 21. 1-Heptanol, 6-methyl- [webbook.nist.gov]

- 22. 1-Heptanol, 6-methyl- [webbook.nist.gov]

- 23. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to 6-Methyl-1-heptanol

This guide provides an in-depth technical overview of 6-Methyl-1-heptanol, tailored for researchers, scientists, and professionals in drug development. It covers the compound's core chemical identity, physicochemical properties, synthesis and purification protocols, analytical characterization, and safety guidelines, grounded in established scientific principles and authoritative data.

Core Identity: CAS Number and Molecular Structure

This compound, a primary alcohol, is a branched-chain aliphatic organic compound. Its unique structure underpins its physical and chemical properties, making it a subject of interest in various chemical applications.

CAS Number: The most definitively assigned and widely recognized CAS Registry Number for this compound is 1653-40-3 [1][2][3][4][5][6][7][8]. While other CAS numbers such as 26952-21-6 and 68526-83-0 may be encountered, they often refer to isomeric mixtures of methylheptanols or less specific commercial grades[9][10][11]. For high-purity, specific research applications, referencing CAS 1653-40-3 ensures the procurement of the correct, structurally defined compound.

Molecular Structure and Formula: The molecular formula of this compound is C₈H₁₈O [5][9]. Its structure consists of a seven-carbon heptane backbone with a methyl group (CH₃) branching at the sixth carbon atom and a hydroxyl (-OH) functional group at the first (primary) carbon position[5][9]. This structure leads to its systematic IUPAC name: 6-methylheptan-1-ol [2][9].

The presence of the hydroxyl group makes it a polar molecule capable of hydrogen bonding, while the eight-carbon chain imparts significant nonpolar character.

Physicochemical Properties

The physical properties of this compound are a direct consequence of its molecular structure. The data presented below is crucial for designing experimental setups, purification strategies, and predicting its behavior in various solvent systems.

| Property | Value | Source(s) |

| Appearance | Clear, colorless liquid with a faint, pleasant odor | [9] |

| Boiling Point | 187-188 °C (460.15 - 460.75 K) at 760 mmHg | [2][9] |

| Density | ~0.818 g/cm³ at 20 °C | [9] |

| Solubility in Water | 640 mg/L at 25 °C (poorly soluble) | [9] |

| Solubility in Organic Solvents | Soluble in ethanol, ether, chloroform, and other common organic solvents | [5][9] |

| Flash Point | ~82 °C (180 °F) (Open cup) | [9] |

| Refractive Index | ~1.426 at 20 °C | |

| Vapor Pressure | 1.03 mmHg at 25 °C | [9] |

Synthesis and Purification

The synthesis of this compound can be approached through several established organic chemistry pathways. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements.

Synthetic Methodologies

Common synthetic routes include:

-

Reduction of 6-Methylheptanoic Acid: This is a classic and reliable method. The corresponding carboxylic acid, 6-methylheptanoic acid, is reduced using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., diethyl ether or THF). The reaction is typically followed by an aqueous workup to neutralize the excess reagent and liberate the alcohol.[9]

-

Grignard Reaction: A Grignard reagent prepared from 1-bromo-5-methylhexane can be reacted with formaldehyde (or a formaldehyde equivalent like paraformaldehyde). This reaction forms the primary alcohol upon acidic workup. This method is effective for building the carbon skeleton and introducing the hydroxyl group in a single step.[9]

-

Hydroformylation of 5-Methyl-1-hexene: This industrial process involves the reaction of the olefin with syngas (a mixture of carbon monoxide and hydrogen) in the presence of a transition metal catalyst (e.g., cobalt or rhodium). The initial product is an aldehyde (6-methylheptanal), which is then subsequently reduced in situ or in a separate step to yield this compound.[9]

Experimental Protocol: Reduction of 6-Methylheptanoic Acid

This protocol provides a detailed, self-validating workflow for the laboratory-scale synthesis of this compound.

Step 1: Reaction Setup

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a drying tube), and a dropping funnel is assembled under an inert atmosphere (e.g., nitrogen or argon).

-

Anhydrous diethyl ether or THF is added to the flask.

-

Lithium aluminum hydride (LiAlH₄) is carefully and slowly added to the solvent to form a suspension. Causality: LiAlH₄ is highly reactive with water; an anhydrous, inert environment is critical to prevent violent quenching and ensure high yield.

Step 2: Addition of Carboxylic Acid

-

6-Methylheptanoic acid is dissolved in the same anhydrous solvent and placed in the dropping funnel.

-

The acid solution is added dropwise to the stirred LiAlH₄ suspension at a controlled rate, typically while cooling the reaction flask in an ice bath. Causality: The reaction is highly exothermic. Slow, cooled addition prevents the solvent from boiling uncontrollably and minimizes side reactions.

Step 3: Reaction and Quenching

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours to ensure the complete reduction of the carboxylic acid.

-

The reaction is then carefully quenched by the sequential, slow, dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water (Fieser workup). Causality: This specific quenching procedure is designed to precipitate the aluminum salts as a granular solid that is easily filtered, simplifying the product isolation.

Step 4: Isolation and Purification

-

The resulting white precipitate is removed by vacuum filtration, and the filter cake is washed with additional solvent.

-

The combined organic filtrates are dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

The solvent is removed using a rotary evaporator.

-

The crude this compound is then purified by fractional distillation under atmospheric or reduced pressure. The fraction boiling at approximately 187-188 °C is collected. Causality: Distillation separates the desired alcohol from any non-volatile impurities and any remaining starting material or side products with different boiling points, yielding a high-purity product.[12][13]

Workflow Diagram: Synthesis and Purification

Caption: Synthesis, Purification, and Analysis Workflow.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of synthesized this compound.

Spectroscopic Data

-

¹H NMR Spectroscopy (Proton NMR): The ¹H NMR spectrum provides a definitive fingerprint of the molecule's hydrogen environments. Key expected signals include:

-

A doublet corresponding to the two equivalent methyl groups at the 6-position (C(CH₃)₂).

-

A multiplet for the single proton at the 6-position (-CH(CH₃)₂).

-

A triplet for the two protons on the carbon adjacent to the hydroxyl group (-CH₂OH).

-

A broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O.

-

A series of multiplets for the methylene protons along the carbon chain.

-

-

¹³C NMR Spectroscopy (Carbon NMR): The ¹³C NMR spectrum reveals the number of unique carbon environments. For this compound, eight distinct signals are expected, corresponding to each of the eight carbon atoms in the structure.

-

FTIR Spectroscopy (Infrared): The IR spectrum is used to identify key functional groups.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) at m/z = 130. However, this peak may be weak due to the facile fragmentation of primary alcohols.[1] Common fragmentation patterns include the loss of water (M-18) and alpha-cleavage, leading to characteristic fragment ions.

Applications in Research and Development

While not a blockbuster molecule, this compound serves specific and important roles:

-

Fragrance and Flavor Industry: Its pleasant, mild odor makes it a component in fragrance formulations and as a flavoring agent.[9]

-

Chemical Intermediate: It serves as a precursor for the synthesis of other molecules, such as esters (via esterification), which are used as plasticizers and surfactants.[9]

-

Solvent: Its amphiphilic nature (having both polar and non-polar regions) allows it to act as a solvent in certain chemical processes.[9]

-

Natural Product Research: this compound has been identified as a minor component in natural sources like castoreum (a beaver secretion) and tobacco leaves, suggesting potential roles in chemical ecology that warrant further investigation.[9]

Safety, Handling, and Storage

Proper handling and storage are paramount when working with this compound, which is classified as a flammable liquid.

GHS Hazard Statements:

-

Causes skin and serious eye irritation.

-

May cause respiratory irritation.

Precautionary Measures:

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and appropriate chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[15]

-

Ignition Sources: Keep away from open flames, sparks, and hot surfaces. Use non-sparking tools and take precautionary measures against static discharge.[3][16]

-

Spill Management: Have appropriate spill cleanup materials readily available.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[17][18]

-

Store away from strong oxidizing agents, which can cause violent reactions.[17]

-

If refrigerated storage is required, only use laboratory refrigerators and freezers specifically designed and rated for the storage of flammable materials (i.e., "flammable-safe" or "explosion-proof").[17][19]

Caption: Key Safety and Handling Procedures.

References

-

NIST Chemistry WebBook. (n.d.). 1-Heptanol, 6-methyl-. National Institute of Standards and Technology. Retrieved from [Link]

-

The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

-

CPAChem. (n.d.). This compound CAS:1653-40-3. Retrieved from [Link]

-

Stenutz, R. (n.d.). This compound. Retrieved from [Link]

-

ChemSynthesis. (n.d.). This compound. Retrieved from [Link]

-

University of Rochester. (n.d.). How To: Purify by Distillation. Department of Chemistry. Retrieved from [Link]

-

Storemasta. (2023, March 15). 4 Essential Steps For Keeping Flammable Liquids In The Laboratory. Storemasta Blog. Retrieved from [Link]

-

University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 04: Proper Storage of Chemicals in Laboratories. Environment, Health and Safety. Retrieved from [Link]

-

National Science Teachers Association. (n.d.). Safer Handling of Alcohol in the Laboratory. NSTA. Retrieved from [Link]

-

University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]

-

University of Wisconsin-Madison. (2018, October 18). Guidelines for Storage of Flammable Alcohols in Laboratory Refrigerators and Freezers. Retrieved from [Link]

-

YouTube. (2009, September 10). Distillation of Isopropanol (2-propanol). [Video]. Retrieved from [Link]

Sources

- 1. 1-Heptanol, 6-methyl- [webbook.nist.gov]

- 2. 1-Heptanol, 6-methyl- [webbook.nist.gov]

- 3. 1-Heptanol, 6-methyl- [webbook.nist.gov]

- 4. 1-Heptanol, 6-methyl- [webbook.nist.gov]

- 5. CAS 1653-40-3: 6-methylheptan-1-ol | CymitQuimica [cymitquimica.com]

- 6. This compound CAS:1653-40-3 [cpachem.com]

- 7. scbt.com [scbt.com]

- 8. This compound, 1653-40-3 [thegoodscentscompany.com]

- 9. Buy this compound | 26952-21-6 [smolecule.com]

- 10. chemsynthesis.com [chemsynthesis.com]

- 11. This compound [stenutz.eu]

- 12. Chemistry 102 - Experiment 5 [home.miracosta.edu]

- 13. How To [chem.rochester.edu]

- 14. 1-Heptanol, 6-methyl- [webbook.nist.gov]

- 15. Safer Handling of Alcohol in the Laboratory | NSTA [nsta.org]

- 16. blog.storemasta.com.au [blog.storemasta.com.au]

- 17. nottingham.ac.uk [nottingham.ac.uk]

- 18. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 19. rsawa.research.ucla.edu [rsawa.research.ucla.edu]

An In-depth Technical Guide to the Physicochemical Properties of 6-Methyl-1-heptanol: Boiling and Melting Point Determination

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of two critical physical properties of 6-Methyl-1-heptanol (CAS 1653-40-3)—its boiling and melting points. An understanding of these fundamental characteristics is paramount for applications in chemical synthesis, purification, and formulation within the pharmaceutical and chemical industries. This document moves beyond a simple recitation of values to explore the underlying physicochemical principles and the exacting experimental methodologies required for their accurate determination.

Introduction to this compound

This compound is a primary alcohol with a branched eight-carbon aliphatic chain.[1][2] Its structure, featuring a methyl group at the C-6 position, introduces asymmetry that influences its physical properties when compared to its straight-chain isomer, 1-octanol. As a primary alcohol, the terminal hydroxyl (-OH) group is a dominant feature, enabling hydrogen bonding, which significantly impacts its boiling point and solubility.[2] This compound serves as a valuable intermediate in organic synthesis and has potential applications as a solvent or fragrance component.[2][3]

Core Physicochemical Data

The accurate determination of boiling and melting points is foundational for the identification, purity assessment, and handling of chemical substances. The accepted values for this compound are summarized below.

| Physical Property | Value | Conditions |

| Boiling Point | 187 °C to 189 °C | @ 760 mmHg |

| Melting Point | -106 °C |